Cas no 2228159-83-7 (5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid)
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid
- 2228159-83-7
- EN300-1812345
-
- Inchi: 1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-10(12(14)15)6-13-16-11/h3-6H,1-2H3,(H,14,15)
- InChI Key: LGNMGPSPINJWFZ-UHFFFAOYSA-N
- SMILES: O1C(=C(C(=O)O)C=N1)C1C=CC=C(C)C=1C
Computed Properties
- Exact Mass: 217.07389321g/mol
- Monoisotopic Mass: 217.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 63.3Ų
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1812345-1g |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2228159-83-7 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1812345-5g |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2228159-83-7 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1812345-10g |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2228159-83-7 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1812345-0.05g |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2228159-83-7 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1812345-0.1g |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2228159-83-7 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1812345-0.25g |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2228159-83-7 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1812345-0.5g |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2228159-83-7 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1812345-1.0g |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2228159-83-7 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1812345-2.5g |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2228159-83-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1812345-5.0g |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
2228159-83-7 | 5g |
$2858.0 | 2023-06-03 |
5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid
5-(2,3-Dimethylphenyl)-1,2-oxazole-4-carboxylic Acid: A Comprehensive Overview of CAS 2228159-83-7
5-(2,3-Dimethylphenyl)-1,2-oxazole-4-carboxylic acid (CAS 2228159-83-7) is an emerging heterocyclic carboxylic acid derivative that has garnered significant attention in pharmaceutical research and specialty chemical applications. This oxazole-based compound features a unique molecular architecture combining a dimethylphenyl moiety with a carboxylic acid functionalized oxazole ring, making it particularly valuable for drug discovery programs.
The compound's structural characteristics include a molecular weight of 217.23 g/mol and the IUPAC name 5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid. Its oxazole-carboxylic acid scaffold has become increasingly relevant in medicinal chemistry due to its potential as a pharmacophore in various therapeutic agents. Recent literature suggests applications in developing anti-inflammatory compounds and enzyme inhibitors, aligning with current research trends in targeted drug design.
From a synthetic chemistry perspective, CAS 2228159-83-7 demonstrates interesting reactivity patterns. The carboxylic acid group at position 4 of the oxazole ring allows for diverse derivatization opportunities, while the 2,3-dimethylphenyl substituent contributes to enhanced lipophilicity. These features make it valuable for structure-activity relationship (SAR) studies, particularly in optimizing drug-like properties of lead compounds.
The compound's physicochemical properties have been extensively studied. With a calculated logP value of approximately 2.8, 5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid exhibits favorable membrane permeability characteristics. Its acid dissociation constant (pKa) of about 4.2 indicates it will be predominantly ionized at physiological pH, an important consideration for pharmaceutical applications. These properties contribute to its growing popularity in bioisostere replacement strategies in drug design.
In the context of current pharmaceutical trends, this compound has shown promise in addressing several drug discovery challenges. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, given the privileged status of oxazole derivatives in this therapeutic area. The 2,3-dimethylphenyl group may provide optimal steric and electronic interactions with various enzyme binding sites, making CAS 2228159-83-7 a valuable building block for medicinal chemists.
The synthesis of 5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid typically involves multi-step organic transformations. Common routes begin with appropriate 2,3-dimethylbenzaldehyde derivatives, proceeding through condensation reactions to form the oxazole core, followed by oxidation to install the carboxylic acid functionality. Recent advances in flow chemistry and microwave-assisted synthesis have improved the efficiency of producing this compound, addressing growing demand from the research community.
Analytical characterization of CAS 2228159-83-7 reveals distinct spectral features. The proton NMR spectrum typically shows characteristic aromatic protons between 7.0-7.5 ppm, methyl singlets around 2.3 ppm, and a deshielded oxazole proton near 8.5 ppm. Mass spectrometry confirms the molecular ion at m/z 217, with fragmentation patterns consistent with the proposed structure. These analytical signatures are crucial for quality control in research applications.
From a commercial perspective, 5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid has seen steady growth in market demand. Pharmaceutical companies and contract research organizations are increasingly sourcing this specialty chemical for their drug discovery programs. Current pricing trends reflect its status as a high-value research chemical, with suppliers offering various purity grades (typically 95-98%) to meet different research needs.
Storage and handling recommendations for CAS 2228159-83-7 follow standard laboratory practices for organic carboxylic acids. The compound should be kept in tightly sealed containers at room temperature, protected from moisture. While not classified as highly hazardous, appropriate personal protective equipment should be used when handling the powder form to prevent irritation.
Looking forward, the applications of 5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid are expected to expand. Emerging research areas include its potential use in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. The compound's versatility and the growing interest in oxazole chemistry suggest it will remain an important tool for chemical innovation across multiple disciplines.
For researchers considering CAS 2228159-83-7 for their projects, several key suppliers offer this compound with comprehensive analytical documentation. Typical specifications include HPLC purity ≥95%, residual solvent levels meeting ICH guidelines, and full spectral characterization. The compound's stability under various conditions makes it suitable for diverse experimental protocols in both academic and industrial settings.
In conclusion, 5-(2,3-dimethylphenyl)-1,2-oxazole-4-carboxylic acid represents a valuable addition to the toolbox of modern medicinal and synthetic chemists. Its unique structural features, combined with growing therapeutic applications, position this compound as an important research chemical with significant potential for future developments in pharmaceutical science and beyond.
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